molecular formula C11H11FN2 B13664165 2-(4-Fluoro-2-methylphenyl)-5-methyl-1H-imidazole

2-(4-Fluoro-2-methylphenyl)-5-methyl-1H-imidazole

Cat. No.: B13664165
M. Wt: 190.22 g/mol
InChI Key: SQTVJPGNAIRFEQ-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methylphenyl)-5-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a fluorine atom and a methyl group on the phenyl ring, along with a methyl group on the imidazole ring, gives this compound unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methylphenyl)-5-methyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-methylphenylamine and 5-methylimidazole.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dimethylformamide (DMF), and the reaction is often catalyzed by a base such as potassium carbonate.

    Procedure: The 4-fluoro-2-methylphenylamine is reacted with 5-methylimidazole in the presence of a base and solvent. The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to ensure complete reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylphenyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxide.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl imidazole derivatives.

Scientific Research Applications

2-(4-Fluoro-2-methylphenyl)-5-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylphenol: A related compound with a similar structure but lacking the imidazole ring.

    5-Methylimidazole: Shares the imidazole ring but lacks the fluorinated phenyl group.

Uniqueness

2-(4-Fluoro-2-methylphenyl)-5-methyl-1H-imidazole is unique due to the combination of the fluorinated phenyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

2-(4-fluoro-2-methylphenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C11H11FN2/c1-7-5-9(12)3-4-10(7)11-13-6-8(2)14-11/h3-6H,1-2H3,(H,13,14)

InChI Key

SQTVJPGNAIRFEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=NC=C(N2)C

Origin of Product

United States

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